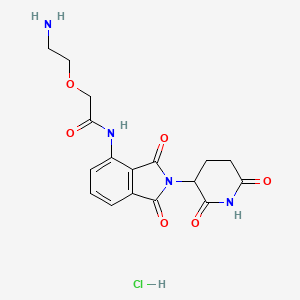

Pomalidomide-PEG1-NH2 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O6.ClH/c18-6-7-27-8-13(23)19-10-3-1-2-9-14(10)17(26)21(16(9)25)11-4-5-12(22)20-15(11)24;/h1-3,11H,4-8,18H2,(H,19,23)(H,20,22,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADSMEPQGOSRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Pomalidomide-PEG1-NH2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Pomalidomide-PEG1-NH2 hydrochloride, a key building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic protocol, presents relevant data in a structured format, and illustrates the underlying biological mechanism and experimental workflow through detailed diagrams.

Introduction

Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), functions by binding to the E3 ubiquitin ligase Cereblon (CRBN)[1]. This binding event redirects the ligase's activity towards new protein substrates, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism has been harnessed in the development of PROTACs, which consist of a ligand for a target protein and an E3 ligase ligand, such as pomalidomide, joined by a chemical linker. The this compound derivative provides a pomalidomide moiety attached to a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, which can be further functionalized to couple with a target protein ligand. The hydrochloride salt form enhances the compound's solubility and stability.

Synthetic Protocol

The synthesis of this compound involves the nucleophilic aromatic substitution of a protected amino-PEG linker onto a pomalidomide precursor, followed by deprotection and salt formation. The following protocol is adapted from established methods for the synthesis of pomalidomide-linker conjugates[1].

Materials and Reagents

| Material | Supplier | Grade |

| Pomalidomide | Commercially available | ≥98% Purity |

| 2-(2-aminoethoxy)ethan-1-amine (PEG1-NH2) | Commercially available | ≥98% Purity |

| N,N-Diisopropylethylamine (DIPEA) | Commercially available | Anhydrous, ≥99.5% |

| Dimethyl sulfoxide (B87167) (DMSO) | Commercially available | Anhydrous, ≥99.9% |

| Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Commercially available | Reagent grade, ≥97% |

| Dichloromethane (B109758) (DCM) | Commercially available | Anhydrous, ≥99.8% |

| Hydrochloric acid (HCl) in 1,4-dioxane (B91453) | Commercially available | 4.0 M |

| Diethyl ether | Commercially available | Anhydrous, ≥99.7% |

Experimental Procedure

Step 1: Boc Protection of the PEG Linker

-

Dissolve 2-(2-aminoethoxy)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-PEG1-NH2.

Step 2: Synthesis of Boc-Pomalidomide-PEG1-NH2

-

To a solution of Pomalidomide (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) (0.2 M), add Boc-PEG1-NH2 (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 24 hours[1].

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Boc-Pomalidomide-PEG1-NH2.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified Boc-Pomalidomide-PEG1-NH2 in a minimal amount of DCM.

-

Add a 4.0 M solution of HCl in 1,4-dioxane (excess, e.g., 10 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, add anhydrous diethyl ether to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound as a solid.

Data Presentation

Reaction Parameters and Yields

| Step | Reactants | Solvent | Temperature | Time (h) | Yield (%) |

| 1. Boc Protection | 2-(2-aminoethoxy)ethan-1-amine, (Boc)2O | DCM | 0 °C to RT | 12 | >95 |

| 2. Pomalidomide Conjugation | Pomalidomide, Boc-PEG1-NH2, DIPEA | DMSO | 90 °C | 24 | 60-70* |

| 3. Deprotection and Salt Formation | Boc-Pomalidomide-PEG1-NH2, HCl in dioxane | DCM | RT | 2 | >90 |

*Note: The yield for the pomalidomide conjugation step is an estimate based on reported yields for similar primary amine nucleophiles[1]. Actual yields may vary.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (HPLC) |

| This compound | C17H21ClN6O5 | 424.84 | Off-white solid | >98% |

Diagrams

Pomalidomide Mechanism of Action

References

Unveiling the Chemical Landscape of Pomalidomide-PEG1-NH2 Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties of Pomalidomide-PEG1-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical characteristics, analytical methodologies for its characterization, and its role in mediating protein degradation.

Core Chemical Properties

This compound is a synthetic molecule that conjugates the E3 ubiquitin ligase ligand Pomalidomide (B1683931) with a short polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This amine group serves as a reactive handle for conjugation to a target protein ligand, forming a heterobifunctional PROTAC. The hydrochloride salt form enhances the compound's stability and solubility.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉ClN₄O₆ | [1] |

| Molecular Weight | 410.81 g/mol | [1] |

| CAS Number | 2380273-67-4 | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility | Soluble in DMSO (62.5 mg/mL) | [1] |

| Storage Conditions | -20°C for long-term storage | [1] |

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. A common strategy is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-thalidomide and an appropriate amine-terminated PEG linker.

Below is a generalized experimental protocol for the synthesis and characterization of such compounds.

Representative Synthesis Protocol

Materials:

-

4-fluoro-thalidomide

-

Boc-NH-PEG1-NH2

-

Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Step 1: Coupling Reaction. To a solution of 4-fluoro-thalidomide (1 equivalent) in DMSO, add Boc-NH-PEG1-NH2 (1.2 equivalents) and DIPEA (3 equivalents).

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

-

Step 2: Boc Deprotection. The purified Boc-protected intermediate is dissolved in a mixture of DCM and TFA.

-

The solution is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate the hydrochloride salt.

-

The solid product, this compound, is collected by filtration and dried under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose | Representative Experimental Parameters |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of proton and carbon environments. | Solvent: DMSO-d₆Spectrometer: 400 or 500 MHzTypical Data: Chemical shifts (δ) in ppm and coupling constants (J) in Hz are reported relative to a reference standard (e.g., TMS). |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition. | Ionization Mode: Electrospray Ionization (ESI), positive modeAnalysis: High-resolution mass spectrometry (HRMS) provides the exact mass. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. | Column: C18 reverse-phase columnMobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid.Detection: UV detection at a wavelength where the pomalidomide chromophore absorbs (e.g., 254 nm). |

Mechanism of Action in PROTACs

This compound serves as a crucial component of PROTACs by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. The overall mechanism of action for a PROTAC utilizing this linker is depicted in the following workflow.

The core of this mechanism is the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

The signaling pathway for CRBN-mediated protein degradation is illustrated below.

Stability and Reactivity

This compound is generally stable under recommended storage conditions (-20°C). As a hydrochloride salt, it is expected to be a crystalline solid with improved handling characteristics compared to the free base. The primary amine is the key reactive group, susceptible to reactions with electrophiles such as activated carboxylic acids (e.g., NHS esters), isocyanates, and aldehydes (via reductive amination). Care should be taken to avoid strongly acidic or basic conditions that could lead to hydrolysis of the amide or imide functionalities within the pomalidomide moiety. For reactions involving the amine, a non-nucleophilic base is often used to neutralize the hydrochloride salt in situ.

Conclusion

This compound is an essential tool for the development of CRBN-recruiting PROTACs. Its well-defined chemical structure and reactive primary amine allow for the straightforward synthesis of potent and selective protein degraders. A thorough understanding of its chemical properties, appropriate analytical characterization, and the underlying biological mechanism is paramount for its successful application in drug discovery and chemical biology research.

References

An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-PEG1-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), represents a significant advancement in the treatment of relapsed and refractory multiple myeloma. Its mechanism of action is centered on its function as a molecular glue, binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This interaction redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these key proteins triggers a cascade of downstream effects, including direct anti-proliferative and pro-apoptotic activity in myeloma cells, as well as potent immunomodulatory effects within the tumor microenvironment.[1][2]

Pomalidomide-PEG1-NH2 hydrochloride is a functionalized derivative of pomalidomide. It incorporates a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, making it a valuable tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] In the context of PROTACs, the pomalidomide moiety serves as the E3 ligase-binding element, enabling the targeted degradation of specific proteins of interest. This guide provides a comprehensive overview of the core mechanism of pomalidomide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug development and oncology.

Core Mechanism of Action: A Molecular Glue for Targeted Protein Degradation

The primary mechanism of action of pomalidomide involves its binding to Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event induces a conformational change in CRBN, which in turn creates a new binding surface for neosubstrates that would not normally be recognized by the E3 ligase. The most critical of these neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]

Once Ikaros and Aiolos are recruited to the CRL4^CRBN^ complex through the pomalidomide "glue," they are polyubiquitinated. This polyubiquitin (B1169507) chain acts as a signal for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos has two major downstream consequences:

-

Direct Anti-Tumor Effects: In multiple myeloma cells, the degradation of Ikaros and Aiolos leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc. The suppression of these factors induces cell cycle arrest and apoptosis of the malignant plasma cells.[2][5]

-

Immunomodulatory Effects: In T cells, the degradation of Ikaros and Aiolos, which act as transcriptional repressors, leads to increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ).[2] This enhances T cell activation and proliferation, and boosts the cytotoxic activity of Natural Killer (NK) cells, thereby contributing to a more robust anti-tumor immune response.[1][2]

Pomalidomide also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, further impeding tumor growth.[6][7]

Quantitative Data

The following tables summarize key quantitative data related to the binding of pomalidomide to Cereblon and its effects on myeloma cells and protein degradation.

Table 1: Pomalidomide Binding Affinity to Cereblon

| Assay Type | System | Ligand | Kd / Ki / IC50 (nM) | Reference |

| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) | [8] |

| Competitive Titration | Recombinant hsDDB1-hsCRBN and Cy5-thalidomide | Pomalidomide | 156.60 (Ki) | [8] |

| Competitive Inhibition of CRBN binding to thalidomide (B1683933) analog beads | U266 myeloma cell extracts | Pomalidomide | ~2000 (IC50) | [1][9] |

Table 2: Pomalidomide IC50 Values in Multiple Myeloma Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| RPMI8226 | 48 hours | 8 | [6] |

| OPM2 | 48 hours | 10 | [6] |

Table 3: Pomalidomide-Induced Degradation of Ikaros and Aiolos

| Cell Line | Protein Target | Treatment | Observation | Reference |

| U266 | Ikaros & Aiolos | 0.1–10 µM for 6 hours | Concentration-dependent degradation | [5] |

| Primary Human T Cells | Ikaros & Aiolos | 1 µM | Time-dependent degradation starting as early as 1 hour | [10] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

Pomalidomide's mechanism of action in a multiple myeloma cell.

A typical experimental workflow to assess pomalidomide's activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of pomalidomide.

Co-Immunoprecipitation (Co-IP) to Demonstrate Pomalidomide-Induced CRBN-Ikaros/Aiolos Interaction

This protocol is adapted from methodologies described in studies of IMiD-induced protein interactions.[3]

Objective: To confirm that pomalidomide induces the physical association between CRBN and its neosubstrates, Ikaros and Aiolos.

Materials:

-

HEK-293T cells

-

Expression vectors for Flag-tagged CRBN and HA-tagged Ikaros or Aiolos

-

Transfection reagent

-

Pomalidomide

-

NP-40 Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% NP-40, protease inhibitors)

-

Anti-Flag M2 agarose (B213101) beads

-

Wash buffer (same as lysis buffer)

-

Elution buffer (lysis buffer containing Flag peptide)

-

SDS-PAGE reagents and equipment

-

Western blot reagents and equipment

-

Primary antibodies: anti-HA, anti-Flag

-

HRP-conjugated secondary antibodies

Protocol:

-

Cell Culture and Transfection:

-

Co-transfect HEK-293T cells with Flag-CRBN and HA-Ikaros/Aiolos expression vectors.

-

Allow cells to grow for 48 hours post-transfection.

-

-

Pomalidomide Treatment:

-

Treat the transfected cells with pomalidomide (e.g., 10-30 µM) for 1 hour before harvesting. Include a DMSO-treated control.

-

-

Cell Lysis:

-

Harvest cells and lyse them in ice-cold NP-40 lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with anti-Flag M2 agarose beads to pull down Flag-CRBN and any associated proteins.

-

-

Washing:

-

Wash the beads three times with NP-40 lysis buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an elution buffer containing Flag peptide.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-HA antibody to detect co-immunoprecipitated Ikaros/Aiolos and with anti-Flag antibody to confirm the pulldown of CRBN.

-

Western Blot for Ikaros and Aiolos Degradation

This protocol is based on methods used to assess IMiD-induced protein degradation.[5][10]

Objective: To quantify the degradation of Ikaros and Aiolos in response to pomalidomide treatment.

Materials:

-

Multiple myeloma cell lines (e.g., U266, MM.1S)

-

Pomalidomide

-

Proteasome inhibitor (e.g., MG-132) as a control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blot equipment and reagents

-

Primary antibodies: anti-Ikaros, anti-Aiolos, anti-Actin (as a loading control)

-

HRP-conjugated secondary antibodies

Protocol:

-

Cell Treatment:

-

Plate myeloma cells and treat with various concentrations of pomalidomide (e.g., 0.1 to 10 µM) for different time points (e.g., 1, 3, 6, 24 hours).

-

Include a vehicle control (DMSO) and a condition with MG-132 pre-treatment to confirm proteasome-dependent degradation.

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells and prepare whole-cell lysates using RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against Ikaros, Aiolos, and a loading control like Actin.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

-

In Vitro Ubiquitination Assay

This protocol provides a general framework for assessing pomalidomide-mediated ubiquitination.[7][11]

Objective: To demonstrate that pomalidomide induces the ubiquitination of a target protein in a reconstituted cell-free system.

Materials:

-

Recombinant Human E1 activating enzyme (e.g., UBE1)

-

Recombinant Human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant Human Cereblon/DDB1/Cul4A/Rbx1 complex (E3 ligase)

-

Recombinant target protein (e.g., Ikaros or Aiolos)

-

Ubiquitin

-

ATP

-

Pomalidomide

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE and Western blot reagents

-

Antibody against the target protein

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase complex, target protein, and ubiquitin in the reaction buffer.

-

Add varying concentrations of pomalidomide or DMSO as a vehicle control.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody against the target protein.

-

A ladder or smear of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.

-

Cell Proliferation Assay (MTT Assay)

This is a standard method to assess the anti-proliferative effects of a compound.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of pomalidomide in multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines

-

Pomalidomide

-

96-well plates

-

Cell culture medium

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed myeloma cells in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of pomalidomide (e.g., 0.01 µM to 50 µM). Include a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

-

Solubilization:

-

Add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the logarithm of the pomalidomide concentration and determine the IC50 value using non-linear regression analysis.

-

Conclusion

Pomalidomide's sophisticated mechanism of action as a molecular glue that hijacks the cell's own protein degradation machinery has revolutionized the treatment of multiple myeloma. By inducing the degradation of the key transcription factors Ikaros and Aiolos, pomalidomide exerts both direct anti-tumor effects and potent immunomodulatory activities. The functionalized derivative, this compound, further extends the utility of this molecule into the rapidly expanding field of PROTACs, enabling the targeted degradation of a wide range of disease-causing proteins. A thorough understanding of its core mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of novel and effective cancer therapies.

References

- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Pomalidomide-PEG1-NH2 Hydrochloride: An In-Depth Technical Guide to CRBN Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Quantitative Binding Affinity of Pomalidomide (B1683931) to CRBN

Pomalidomide exhibits high-affinity binding to the CRBN component of the CRL4-CRBN E3 ubiquitin ligase complex. This interaction is crucial for its mechanism of action, which involves the recruitment of neosubstrate proteins for ubiquitination and subsequent proteasomal degradation.[3] The binding affinity has been determined using various biophysical and cellular assays, with reported values for the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) in the nanomolar to low micromolar range.

| Parameter | Value | Assay Method | Cell Line/System | Reference |

| Kd | ~157 nM | Competitive Titration | Recombinant human DDB1-CRBN | [4] |

| IC50 | ~2 µM | Competitive Binding Assay (Thalidomide analog beads) | U266 myeloma cell extracts | [5][6] |

| IC50 | 1.2 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant CRBN | [7] |

Signaling Pathway of Pomalidomide-Mediated CRBN Activity

Pomalidomide acts as a "molecular glue," inducing a novel interaction between CRBN and specific substrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9] This interaction leads to their ubiquitination and degradation, which is central to the anti-myeloma and immunomodulatory effects of pomalidomide.[3]

Figure 1. Pomalidomide-induced degradation pathway via CRBN.

Experimental Protocols for Determining CRBN Binding Affinity

Several methodologies are employed to quantify the binding of pomalidomide to CRBN. Below are summaries of the core principles behind these techniques.

Competitive Binding Assay with Thalidomide (B1683933) Analog Beads

This assay measures the ability of a test compound to compete with a thalidomide analog immobilized on affinity beads for binding to endogenous CRBN in cell lysates.

Figure 2. Workflow for a competitive binding assay.

Methodology:

-

Preparation of Cell Lysate: U266 multiple myeloma cells are lysed to release endogenous proteins, including the CRL4-CRBN complex.[6]

-

Competitive Binding: The cell lysate is pre-incubated with varying concentrations of pomalidomide before being added to thalidomide analog-coupled affinity beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Detection: Proteins bound to the beads are eluted, separated by SDS-PAGE, and the amount of CRBN is quantified by Western blotting using an anti-CRBN antibody.[5]

-

Data Analysis: The reduction in CRBN binding to the beads in the presence of pomalidomide is used to calculate the IC50 value.

Fluorescence-Based Thermal Shift Assay (TSA)

TSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A ligand that binds and stabilizes the protein will result in a higher Tm.

Methodology:

-

Protein and Dye Preparation: A solution containing the purified recombinant CRBN-DDB1 complex and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is prepared.

-

Ligand Addition: Pomalidomide is added to the protein-dye mixture.

-

Thermal Denaturation: The temperature of the solution is gradually increased, and the fluorescence is monitored.

-

Data Analysis: The melting temperature (Tm) is determined by plotting fluorescence against temperature. A shift in Tm in the presence of pomalidomide indicates binding.[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a proximity-based assay that measures the binding of a small molecule to a protein.

Methodology:

-

Assay Components: The assay typically involves a tagged recombinant CRBN protein (e.g., His-tagged or GST-tagged), a fluorescently labeled antibody against the tag (the FRET donor), and a fluorescently labeled ligand or a competitive binder (the FRET acceptor). Commercial kits are available for CRBN binding assays.[10]

-

Binding Reaction: The components are mixed, and if the fluorescently labeled ligand binds to CRBN, the donor and acceptor fluorophores are brought into close proximity, allowing FRET to occur.

-

Competition: Unlabeled pomalidomide is added in increasing concentrations to compete with the fluorescently labeled ligand, leading to a decrease in the FRET signal.

-

Detection and Analysis: The TR-FRET signal is measured, and the IC50 value for pomalidomide is determined from the dose-response curve.[7]

Conclusion

Pomalidomide is a potent binder of CRBN, and this interaction is fundamental to its therapeutic mechanism. The quantitative binding affinities and detailed experimental protocols described herein provide a solid foundation for researchers engaged in the study of CRBN modulators and the development of novel therapeutics, including PROTACs that utilize a pomalidomide-based CRBN ligand. The methodologies outlined can be adapted to characterize the binding of Pomalidomide-PEG1-NH2 hydrochloride and other novel derivatives to CRBN.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

The Advent of Pomalidomide-Based PROTACs: A Technical Guide to Targeted Protein Degradation

For Immediate Release

A Deep Dive into the Discovery, Mechanism, and Application of Pomalidomide-Based Proteolysis Targeting Chimeras (PROTACs) for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and development of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery for therapeutic benefit. Pomalidomide (B1683931), a derivative of thalidomide, has emerged as a crucial E3 ligase ligand in the design of these heterobifunctional molecules, enabling the targeted degradation of disease-causing proteins.[1][2]

Introduction to Pomalidomide-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents that, unlike traditional inhibitors that merely block a protein's function, lead to the complete removal of the target protein from the cell.[3] These molecules consist of two key binding moieties connected by a chemical linker: one end binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] Pomalidomide's ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase has made it a cornerstone in the development of a significant number of PROTACs.[4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]

Mechanism of Action: The Ubiquitin-Proteasome System Hijack

The efficacy of a pomalidomide-based PROTAC hinges on its ability to induce and stabilize a ternary complex between the target protein and the CRBN E3 ligase complex (comprising CUL4A, DDB1, and RBX1).[5][6] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. A polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5]

Below is a diagram illustrating the signaling pathway of pomalidomide-based PROTAC-mediated protein degradation.

Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of a PROTAC is primarily evaluated by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[5] The following tables summarize the performance of several pomalidomide-based PROTACs against various therapeutic targets.

Table 1: Pomalidomide-Based PROTACs Targeting EGFR

| PROTAC | Target | DC50 | Dmax | Cell Line | Reference |

| Compound 15 | EGFR | 43.4 nM | >75% at 1µM | A549 | [7][8] |

| Compound 16 | EGFR | 32.9 nM | 96% | A549 | [7][9] |

| SIAIS125 | EGFR (Ex19del, L858R/T790M) | Not Specified | Not Specified | Not Specified | [7] |

| SIAIS126 | EGFR (Ex19del, L858R/T790M) | Not Specified | Not Specified | Not Specified | [7] |

Table 2: Pomalidomide-Based PROTACs Targeting HDACs

| PROTAC | Target | DC50 | Dmax | Cell Line | Reference |

| ZQ-23 | HDAC8 | 147 nM | 93% | Not Specified | [10][11] |

| CRBN_1b | HDAC8 | Not Specified | Strong Degradation | Not Specified | [12] |

| CRBN_1e | HDAC8 | Not Specified | Strong Degradation | Not Specified | [12] |

Table 3: Pomalidomide-Based PROTACs Targeting KRAS G12C

| PROTAC | Target | DC50 | Dmax | Cell Line | Reference |

| KP-14 | KRAS G12C | ~1.25 µM | Not Specified | NCI-H358 | [13][14] |

Table 4: Pomalidomide-Based PROTACs Targeting BET Proteins

| PROTAC | Target | DC50 | Dmax | Cell Line | Reference |

| PROTAC 1 | BRD4 | < 1 nM | Not Specified | Burkitt's lymphoma cells | [15] |

| ARV-825 | BRD4 | < 1 nM | > 95% | Jurkat | [16][17] |

| Compound 21 | BRD4 | Not Reported | >75% at 1µM | THP-1 | [8][18] |

Experimental Protocols

A standardized workflow is crucial for the evaluation of pomalidomide-based PROTACs. Below are detailed methodologies for key experiments.

Synthesis of Pomalidomide-Based PROTACs

The synthesis of a pomalidomide-based PROTAC generally involves the preparation of a pomalidomide-linker intermediate followed by conjugation to a target protein ligand. A common strategy is the synthesis of a pomalidomide derivative with a reactive handle, such as an azide (B81097), for click chemistry.[1][4]

Example Protocol: Synthesis of Pomalidomide-C5-Azide [4]

-

Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling, dilute with water and extract with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by silica (B1680970) gel column chromatography to yield the product.

-

-

Step 2: Synthesis of Pomalidomide-C5-Azide

-

To a solution of the product from Step 1 (1.0 eq) in DMF, add sodium azide (3.0 eq).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling, dilute with water and extract with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by silica gel column chromatography to yield pomalidomide-C5-azide.

-

This azide-functionalized pomalidomide can then be conjugated to an alkyne-modified target protein ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1]

Target Protein Degradation Assay (Western Blot)

This is the primary assay to confirm and quantify PROTAC-induced protein degradation.[1][3][19]

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.[19]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[3][19]

-

Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[19]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detect the signal using a chemiluminescent substrate and an imaging system.[3]

-

-

Data Analysis:

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the PROTAC on cancer cells.[6][20][21]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[20]

-

Compound Treatment: Treat cells with serial dilutions of the PROTAC and incubate for a specified period (e.g., 72 hours).[6]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6][20]

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[20][21]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20][21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[2]

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. Include a proteasome inhibitor (e.g., MG132) co-treatment group to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation:

-

Lyse the cells and immunoprecipitate the target protein using a specific antibody.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Perform a Western blot using an antibody that recognizes ubiquitin to detect the polyubiquitinated target protein.

-

An increase in the ubiquitinated form of the target protein in the presence of the PROTAC (and especially with proteasome inhibition) confirms a ubiquitin-mediated degradation mechanism.

Experimental and Synthetic Workflow

The following diagram outlines a typical workflow for the development and evaluation of a pomalidomide-based PROTAC.

Caption: A typical workflow for PROTAC synthesis and evaluation.

Conclusion

Pomalidomide-based PROTACs represent a powerful and versatile therapeutic modality with the potential to target a wide range of previously "undruggable" proteins. The continued refinement of linker technology and a deeper understanding of the intricacies of ternary complex formation will undoubtedly lead to the development of even more potent and selective protein degraders in the future. This guide provides a foundational understanding and practical protocols for researchers entering this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Ubiquitination Assay - Profacgen [profacgen.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity [mdpi.com]

- 13. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Degradation: A Technical Guide to the Structure-Activity Relationship of Pomalidomide E3 Ligase Ligands

For Immediate Release

A Deep Dive into Pomalidomide's Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate structure-activity relationship (SAR) of pomalidomide (B1683931) and its analogues as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. By elucidating the molecular interactions that govern the recruitment and degradation of specific protein targets, this document serves as a critical resource for professionals engaged in the discovery and development of novel therapeutics based on targeted protein degradation.

Pomalidomide, a derivative of thalidomide (B1683933), functions as a "molecular glue," effectively hijacking the CRBN E3 ligase to induce the degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This targeted protein degradation is the cornerstone of its potent anti-myeloma and immunomodulatory activities.[1][2] Understanding the SAR of pomalidomide is paramount for optimizing existing therapies and designing next-generation protein degraders, including Proteolysis Targeting Chimeras (PROTACs), with enhanced potency and selectivity.

Core Principles of Pomalidomide-CRBN Interaction

The binding of pomalidomide to CRBN is a highly specific interaction, primarily mediated by the glutarimide (B196013) and phthalimide (B116566) rings of the molecule. The glutarimide moiety is essential for inserting into a hydrophobic pocket on CRBN, while the phthalimide ring is more solvent-exposed and plays a crucial role in recruiting neosubstrates.[1][3]

The Glutarimide Moiety: The Anchor

The glutarimide ring of pomalidomide is the primary anchor to CRBN. It fits snugly into a tri-tryptophan pocket in the thalidomide-binding domain of CRBN.[1][4] Modifications to this ring are generally detrimental to CRBN binding and, consequently, to the degradation activity.[5][6]

The Phthalimide Moiety: The Neosubstrate Hook

The phthalimide portion of pomalidomide, particularly the C4 and C5 positions, is critical for the recruitment of neosubstrates. The 4-amino group of pomalidomide is a key feature that enhances its activity compared to thalidomide.[7] Modifications at this position can significantly alter the substrate specificity and degradation efficiency. For instance, substitutions at the C5 position have been shown to reduce the off-target degradation of zinc-finger proteins, a common liability of pomalidomide-based degraders.[2]

Quantitative Analysis of Pomalidomide and its Analogs

The efficacy of pomalidomide and its derivatives is quantified by their binding affinity to CRBN and their ability to induce the degradation of target proteins. The following tables summarize key quantitative data from various studies.

| Compound | CRBN Binding Affinity (KD, nM) | Reference |

| Pomalidomide | ~157 | [8] |

| Lenalidomide (B1683929) | ~178 | [8] |

| Thalidomide | ~250 | [8] |

Table 1: Binding Affinities of Immunomodulatory Drugs (IMiDs) to CRBN. This table highlights the comparable high-affinity binding of pomalidomide and lenalidomide to CRBN.

| Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Pomalidomide | IKZF1 | 8.7 | >95 | MM-1S | [9] |

| Pomalidomide | IKZF1 | 375 | 76.2 | NCI-H929 | [10] |

| Pomalidomide | IKZF3 | 807 | 69.4 | NCI-H929 | [10] |

| Compound 17 (Pomalidomide analog) | Aiolos | 3568 | - | MM-1S | [9] |

| Compound 19 (Pomalidomide analog) | Aiolos | 128 | - | MM-1S | [9] |

Table 2: Degradation Potency of Pomalidomide and Analogs. This table showcases the degradation efficiency of pomalidomide and its derivatives against key neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3). DC50 represents the concentration required for 50% maximal degradation, and Dmax is the maximum degradation achieved.

Signaling Pathways and Experimental Workflows

The mechanism of action of pomalidomide involves a cascade of molecular events, from CRBN binding to the downstream effects of neosubstrate degradation. The following diagrams, created using the DOT language, illustrate these key processes.

Experimental Protocols

The study of pomalidomide's SAR relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is designed to verify the pomalidomide-dependent interaction between CRBN and a neosubstrate.[11][12]

Objective: To demonstrate the formation of the Pomalidomide-CRBN-Neosubstrate ternary complex in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., multiple myeloma cell lines) to 70-80% confluency. Treat cells with the desired concentration of pomalidomide or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors. Incubate on ice and then centrifuge to pellet cell debris.[11]

-

Immunoprecipitation: Pre-clear the cell lysate with Protein A/G magnetic beads. Incubate the pre-cleared lysate with an antibody specific for either CRBN or the neosubstrate (or an isotype control) overnight at 4°C.[11]

-

Immune Complex Capture: Add fresh Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads multiple times with wash buffer to remove non-specific binders. Elute the bound proteins using a suitable elution buffer or by boiling in SDS-PAGE sample buffer.[11]

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CRBN and the neosubstrate to detect the co-precipitated proteins.[11]

Western Blotting for Neosubstrate Degradation

This protocol quantifies the reduction in neosubstrate protein levels following treatment with pomalidomide or its analogs.[13][14]

Objective: To measure the dose- and time-dependent degradation of a target protein.

Methodology:

-

Cell Treatment: Plate cells and treat with a range of concentrations of the test compound for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[14]

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection and Quantification: Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence-based detection system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.[15]

Fluorescence-Based Thermal Shift Assay

This biophysical assay measures the direct binding of pomalidomide to the CRBN-DDB1 complex by assessing the change in protein thermal stability upon ligand binding.[16][17]

Objective: To determine the binding affinity of a compound to the CRBN-DDB1 complex.

Methodology:

-

Protein and Compound Preparation: Purify the recombinant human CRBN-DDB1 complex. Prepare serial dilutions of the test compound.

-

Assay Setup: In a suitable microplate, mix the purified CRBN-DDB1 complex with a fluorescent dye (e.g., SYPRO Orange) and the test compound at various concentrations.

-

Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate. The fluorescent dye will bind to the hydrophobic regions of the protein as it unfolds, leading to an increase in fluorescence.

-

Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The shift in Tm in the presence of the compound compared to the vehicle control is indicative of binding.[17]

Conclusion

The structure-activity relationship of pomalidomide as an E3 ligase ligand is a complex and fascinating area of research with profound implications for drug discovery. A thorough understanding of the molecular determinants of CRBN binding and neosubstrate recruitment is essential for the rational design of more effective and selective protein degraders. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers dedicated to advancing the field of targeted protein degradation.

References

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Function: An In-depth Technical Guide to the Role of the PEG1 Linker in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Centrality of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two key moieties: one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase. Connecting these two functional ends is the linker, a component that is far more than a simple spacer. The linker's length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1]

Among the various linker strategies, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design. This guide provides a comprehensive technical overview of the role of the shortest of these, the single ethylene (B1197577) glycol unit (PEG1) linker, in the design and function of PROTACs.

The Core Principles of the PEG1 Linker in PROTAC Design

The defining characteristic of a PEG linker is its repeating ethylene glycol units, which impart a unique balance of hydrophilicity and conformational flexibility. Even a single PEG unit can significantly influence a PROTAC's properties.

Enhancing Solubility and Physicochemical Properties

A major challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and hinder bioavailability. The incorporation of a PEG1 linker can mitigate this by introducing a polar ether oxygen, which can act as a hydrogen bond acceptor, thereby improving the molecule's solubility. This enhancement in hydrophilicity is a critical first step in developing a viable therapeutic agent.

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the inherent flexibility of a PEG linker can be advantageous. Compared to rigid alkyl chains, PEG linkers can adopt folded conformations that may shield the PROTAC's polar surface area, creating a more compact and membrane-permeable structure. However, it is a delicate balance, as excessive PEGylation can lead to reduced cellular uptake. The short and flexible nature of the PEG1 linker offers a subtle way to modulate these properties without drastically increasing the molecule's overall polarity.

Facilitating Ternary Complex Formation

The primary role of the linker is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). The length and flexibility of the linker are paramount in achieving the optimal orientation of the POI and E3 ligase for efficient ubiquitination. A linker that is too short can lead to steric hindrance, preventing complex formation, while a linker that is too long may result in an unproductive complex where the ubiquitination sites on the target protein are not accessible. The PEG1 linker, being one of the shorter flexible linkers, can be optimal in cases where the binding pockets of the POI and E3 ligase are in close proximity.

Quantitative Data on the Impact of PEG Linker Length

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Systematic studies varying the linker length are crucial for identifying the most potent PROTAC. While specific data for PEG1 linkers is often embedded within broader studies, the following tables illustrate the general principles of how linker length affects PROTAC performance.

| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BCR-ABL | Arg-PEG1-Dasa | 0.85 | 98.8 | K562 | [2] |

| HDAC1 | Benzamide-VHL PROTAC (JPS014) | 910 | >50 | HCT116 | [3] |

| HDAC3 | Benzamide-VHL PROTAC (JPS014) | 640 | >50 | HCT116 | [3] |

| BTK | Reversible Covalent PROTAC | ~200 | Not Specified | THP1 | [4] |

Table 1: Degradation Efficacy (DC50 and Dmax) of PROTACs with Short Linkers. Note: This table includes examples of PROTACs with short linkers, including a PEG1 linker, to illustrate their degradation capabilities. Direct comparative data for PEG1 versus other linkers on the same target is limited in the public domain.

| Property | Alkyl Linker | PEG1 Linker | Longer PEG Linkers (e.g., PEG4) |

| Solubility | Lower | Moderate | Higher |

| Flexibility | Moderate | High | Very High |

| Cell Permeability | Generally Higher | Can be Modulated | Can Decrease with Length |

| Potential for Ternary Complex Formation | Dependent on length and rigidity | Favorable for proximal binding sites | Favorable for distal binding sites |

Table 2: Comparative Properties of Different Linker Types. This table provides a generalized comparison of the expected properties of different linker types based on their chemical nature.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PROTAC efficacy. The following are methodologies for key experiments in PROTAC development.

Protocol 1: Synthesis of a PROTAC with a PEG1 Linker (Dasatinib-PEG1-Pomalidomide Example)

This protocol describes a representative synthesis of a Bruton's tyrosine kinase (BTK)-targeting PROTAC using dasatinib (B193332) as the POI binder, pomalidomide (B1683931) as the E3 ligase ligand, and a PEG1 linker.

Materials:

-

Dasatinib derivative with a suitable functional group for linker attachment

-

N-Boc-amino-PEG1-acid

-

Pomalidomide derivative with a suitable functional group for linker attachment

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reagents and solvents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)

Step 1: Coupling of Dasatinib to the PEG1 Linker

-

Dissolve the dasatinib derivative (1.0 eq) and N-Boc-amino-PEG1-acid (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected Dasatinib-PEG1 intermediate.

Step 2: Deprotection of the PEG1 Linker

-

Dissolve the Boc-protected Dasatinib-PEG1 intermediate in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure to yield the Dasatinib-PEG1-amine intermediate.

Step 3: Coupling of the Dasatinib-PEG1-amine to Pomalidomide

-

Dissolve the pomalidomide derivative with a carboxylic acid functional group (1.0 eq) and the Dasatinib-PEG1-amine intermediate (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

-

Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.

Materials:

-

Cell line expressing the target protein of interest

-

PROTAC compound dissolved in DMSO

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific for the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Incubate on ice to ensure complete cell lysis.

-

Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against the target protein and the loading control. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway Diagrams

Experimental Workflow Diagram

Logical Relationship Diagram

Conclusion and Future Perspectives

The PEG1 linker, while being the simplest of the PEG series, plays a multifaceted and crucial role in the design of effective PROTACs. Its ability to subtly enhance solubility, modulate cell permeability, and facilitate ternary complex formation for proximally located binding sites makes it an invaluable tool in the PROTAC developer's arsenal. The "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies.[5] Advances in computational modeling and structural biology will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of short and flexible linkers like PEG1 will undoubtedly contribute to the development of the next generation of targeted protein degraders.

References

- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 2. MYC-Targeting PROTACs Lead to Bimodal Degradation and N-Terminal Truncation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Basic principles of pomalidomide-mediated protein degradation

An In-depth Technical Guide on the Core Principles of Pomalidomide-Mediated Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Pomalidomide (B1683931) is a third-generation immunomodulatory imide drug (IMiD), a derivative of thalidomide (B1683933), with potent anti-neoplastic and immunomodulatory activities.[1][2] It is a cornerstone therapy for multiple myeloma.[3][4] Pomalidomide functions as a "molecular glue," a class of small molecules that induce or stabilize interactions between two proteins that otherwise would not associate.[5][6][7] Specifically, pomalidomide redirects the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[8][] This mechanism of targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy, enabling the targeting of proteins previously considered "undruggable" due to the lack of traditional active sites.[8][10] This guide provides a detailed overview of the core principles of pomalidomide's mechanism, quantitative data on its activity, and key experimental protocols for its study.

Core Mechanism of Action

Pomalidomide's therapeutic effects are mediated by its ability to hijack the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates."[5][11][12]

The process unfolds in several key steps:

-

Binding to Cereblon (CRBN): Pomalidomide first binds to Cereblon (CRBN), which acts as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][12] This binding event is highly specific and enantioselective.[11]

-

Altering Substrate Specificity: The binding of pomalidomide to CRBN creates a novel protein interface. This altered surface has a high affinity for specific neosubstrates that are not normally recognized by the CRBN complex.[5][7]

-

Ternary Complex Formation: The primary neosubstrates for pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][6][13] Pomalidomide acts as a molecular adhesive, inducing the formation of a stable ternary complex consisting of CRBN, pomalidomide, and the neosubstrate (e.g., IKZF1 or IKZF3).[6][14]

-

Polyubiquitination: The recruitment of IKZF1/IKZF3 to the CRL4^CRBN^ complex brings them into close proximity to the E2 ubiquitin-conjugating enzyme associated with the ligase. This facilitates the covalent attachment of a chain of ubiquitin molecules (polyubiquitination) to the neosubstrate.[8][]

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged neosubstrate into small peptides.[14][15]

-

Downstream Therapeutic Effects: The degradation of IKZF1 and IKZF3, which are critical for myeloma cell survival, leads to the downregulation of key oncogenes, including c-Myc and Interferon Regulatory Factor 4 (IRF4).[13][16] This cascade results in the direct anti-proliferative and pro-apoptotic effects of pomalidomide on cancer cells.[2][13] Additionally, the degradation of these transcription factors in T cells leads to immunomodulatory effects, including increased Interleukin-2 (IL-2) production and enhanced T-cell and NK-cell activity.[16][17]

Quantitative Data Presentation

The efficacy of pomalidomide is underpinned by its binding affinity to CRBN and its efficiency in inducing the degradation of its target neosubstrates.

Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)

| Assay Type | Complex | Ligand | Affinity Constant | Citation |

| Fluorescence-based Thermal Shift | Recombinant human CRBN–DDB1 | Pomalidomide | IC₅₀ ≈ 3 µM | [18] |

| Competitive Titration (Fluorescence) | Human DDB1-CRBN | Pomalidomide | Kᵢ = 156.60 nM | [11] |

Note: Affinity values can vary based on the specific assay conditions and the components of the protein complex used.

Table 2: Pomalidomide-Induced Degradation of Neosubstrates in U266 Myeloma Cells

| Neosubstrate | Pomalidomide Concentration | Parameter | Value | Citation |

| Ikaros (IKZF1) | 1 µM | T₁̸₂ (Time to 50% degradation) | ~2 hours | [13] |

| Aiolos (IKZF3) | 1 µM | T₁̸₂ (Time to 50% degradation) | ~2 hours | [13] |

| Ikaros (IKZF1) | 1 µM | Maxred (Maximal Reduction) | >90% | [13] |

| Aiolos (IKZF3) | 1 µM | Maxred (Maximal Reduction) | >90% | [13] |

Note: T₁̸₂ and Maxred are calculated based on kinetic studies of protein levels following pomalidomide treatment.[13]

Mandatory Visualizations

Diagram 1: Signaling Pathway of Pomalidomide-Mediated Degradation

Caption: Pomalidomide binds CRBN to induce degradation of IKZF1/3 via the proteasome.

Diagram 2: Experimental Workflow for Western Blot Analysis

Caption: A stepwise workflow for assessing protein degradation via Western blotting.

Diagram 3: Logical Relationship of Core Components

Caption: Interplay of key molecules in pomalidomide-induced protein degradation.

Experimental Protocols

Detailed methodologies are crucial for studying pomalidomide-mediated protein degradation.

Protocol: Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following pomalidomide treatment.

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5][19]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant (cell lysate) and determine the total protein concentration using a BCA protein assay kit.[5]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.[19]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-Actin, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band.[13]

-

Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol demonstrates the pomalidomide-dependent interaction between CRBN and its neosubstrates.[14]

-

Cell Culture and Transfection:

-

Culture HEK293T cells, which are easily transfectable.

-

Co-transfect cells with expression plasmids for tagged proteins, such as Flag-tagged CRBN and HA-tagged IKZF3.

-

-

Cell Treatment and Lysis:

-

24-48 hours post-transfection, treat the cells with pomalidomide (e.g., 10 µM) or DMSO for 1-4 hours.[5]

-

Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.

-